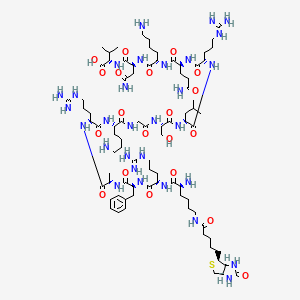![molecular formula C9H7NO2S B573763 8H-[1,3]dioxino[5,4-f][1,3]benzothiazole CAS No. 174451-51-5](/img/structure/B573763.png)
8H-[1,3]dioxino[5,4-f][1,3]benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8H-[1,3]Dioxino[5,4-f]benzothiazole is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8H-[1,3]Dioxino[5,4-f]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for 8H-[1,3]Dioxino[5,4-f]benzothiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
8H-[1,3]Dioxino[5,4-f]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
8H-[1,3]Dioxino[5,4-f]benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting various analytes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 8H-[1,3]Dioxino[5,4-f]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler structure without the dioxino ring, used in various applications including as a precursor for other compounds.
Benzoxazole: Contains an oxygen atom in place of sulfur, with different chemical properties and applications.
Uniqueness
8H-[1,3]Dioxino[5,4-f]benzothiazole is unique due to its combined oxygen and sulfur heterocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
174451-51-5 |
|---|---|
分子式 |
C9H7NO2S |
分子量 |
193.22 |
IUPAC名 |
8H-[1,3]dioxino[5,4-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H7NO2S/c1-6-3-11-5-12-8(6)2-9-7(1)10-4-13-9/h1-2,4H,3,5H2 |
InChIキー |
RZIQVZFMJDQMDU-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=C(C=C2OCO1)SC=N3 |
同義語 |
8H-[1,3]Dioxino[5,4-f]benzothiazole(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-1-[4-(benzyloxy)phenyl]ethanamine](/img/structure/B573683.png)








